molecular formula C18H20BrN3O B2373130 Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane CAS No. 1024771-81-0

Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Cat. No.: B2373130
CAS No.: 1024771-81-0
M. Wt: 374.282
InChI Key: FODLNCWXFGFHKI-RELWKKBWSA-N
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Description

Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a complex organic compound with a unique molecular structure It is characterized by the presence of a bromophenyl group, a propyl chain, and a trihydrocinnolinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane typically involves multi-step organic reactions. The starting materials often include bromobenzene derivatives and propyl-substituted cinnoline compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
  • Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Uniqueness

Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its propyl substitution differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c1-3-4-12-9-17-15(18(10-12)22-23-2)11-16(20-21-17)13-5-7-14(19)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODLNCWXFGFHKI-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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